Synthetic Yield in Al(OTf)₃‑Catalyzed Adamantylation: Ethyl Carbamate Outperforms Acetamide and Formamide
Under identical Al(OTf)₃‑catalyzed conditions, ethyl N-(1‑adamantyl)carbamate was isolated in 74% yield, exceeding the yields of the corresponding acetamide (72%) and formamide (68%) [1]. This head‑to‑head comparison demonstrates that the ethyl carbamate nucleophile is more efficiently converted to the N‑adamantyl product than primary amides under the same catalytic protocol.
| Evidence Dimension | Isolated yield after purification |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | N-(1‑adamantyl)acetamide 72%; N-(1‑adamantyl)formamide 68% |
| Quantified Difference | 2% and 6% higher absolute yield |
| Conditions | 5 mol% Al(OTf)₃, nitromethane, 1‑adamantanol (1 equiv.), reflux |
Why This Matters
Higher yield translates to improved atom economy and lower cost when scaling the synthesis of adamantyl‑containing intermediates.
- [1] Konshin, V.V.; Shcherbinin, V.A.; Lupanova, I.A.; Konshina, D.N. Aluminum Triflate—Catalyzed Adamantylation of N‑Nucleophiles. Proceedings 2019, 9, 21. https://doi.org/10.3390/ecsoc-22-05661 View Source
